Isoform Selectivity: LEM-14 Exhibits Undetectable NSD3 Activity vs. Potent Inhibitors with Cross-Reactivity
LEM-14 demonstrates complete selectivity for NSD2 over NSD3, with no detectable activity against NSD3 in vitro, and only very weak activity against NSD1 [1]. This contrasts with many other NSD2 inhibitors that exhibit measurable cross-reactivity. For example, the NSD inhibitor BIX-01294 inhibits NSD1, NSD2, and NSD3 with IC50 values ranging from 40 to 112 μM [2]. MMSET-IN-1, while potent against NSD2 (IC50 3.3 μM), also inhibits SETD2 with an IC50 of 0.49 μM, indicating off-target activity [3]. The high-potency inhibitors IACS-17817 (IC50 19.0 nM) and IACS-17596 (IC50 8.8 nM) report selectivity margins of >50-fold and >300-fold over NSD1/NSD3, respectively, but still retain measurable binding to these paralogs .
| Evidence Dimension | In vitro inhibitory activity against NSD family members |
|---|---|
| Target Compound Data | NSD2: IC50 132 μM; NSD1: very weak activity; NSD3: inactive (no detectable activity) |
| Comparator Or Baseline | BIX-01294: NSD1 IC50 112 μM, NSD2 IC50 55 μM, NSD3 IC50 40 μM; MMSET-IN-1: NSD2 IC50 3.3 μM, SETD2 IC50 0.49 μM; IACS-17817: NSD2 IC50 19.0 nM, >50-fold selective; IACS-17596: NSD2 IC50 8.8 nM, >300-fold selective |
| Quantified Difference | LEM-14: NSD3 activity = undetectable (qualitatively distinct); BIX-01294: measurable NSD3 IC50 40 μM; MMSET-IN-1: significant SETD2 off-target activity (IC50 0.49 μM vs. NSD2 IC50 3.3 μM, 6.7-fold preference for SETD2) |
| Conditions | In vitro enzymatic assays using recombinant NSD SET domain proteins |
Why This Matters
The absence of detectable NSD3 inhibition ensures that phenotypic outcomes in NSD2-focused studies are not confounded by off-target suppression of the closely related NSD3 oncoprotein.
- [1] Shen Y, Morishita M, Lee D, Kim S, Lee T, Mevius DEHF, Roh Y, di Luccio E. Identification of LEM-14 inhibitor of the oncoprotein NSD2. Biochem Biophys Res Commun. 2019;508(1):102-108. PMID: 30471851. View Source
- [2] Morishita M, Mevius DEHF, Shen Y, Zhao M, di Luccio E. BIX-01294 inhibits oncoproteins NSD1, NSD2 and NSD3. Med Chem Res. 2017;26:2038-2047. doi:10.1007/s00044-017-1909-1. View Source
- [3] Tisi D, Chiarparin E, Tamanini E, et al. Structure of the Epigenetic Oncogene MMSET and Inhibition by N-Alkyl Sinefungin Derivatives. ACS Chem Biol. 2016;11(11):3093-3105. PMID: 27662016. View Source
